molecular formula C7H7NO5S B14132587 2-Hydroxy-6-sulfamoylbenzoic acid

2-Hydroxy-6-sulfamoylbenzoic acid

Cat. No.: B14132587
M. Wt: 217.20 g/mol
InChI Key: UZCCXAPODINMEZ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, featuring both hydroxyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfamoyl group at the 6-position. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where salicylic acid is treated with sulfonating agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfamoyl group can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxy-6-sulfamoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids . This inhibition can reduce inflammation and provide therapeutic benefits in inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Another sulfamoyl derivative of benzoic acid, differing in the position of the sulfamoyl group.

    Salicylic acid: Lacks the sulfamoyl group but shares the hydroxyl and carboxyl functional groups.

    Gentisic acid: Contains both hydroxyl and carboxyl groups but lacks the sulfamoyl group.

Uniqueness

2-Hydroxy-6-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-hydroxy-6-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(9)6(5)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

UZCCXAPODINMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)C(=O)O)O

Origin of Product

United States

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